molecular formula C22H28O9 B12359150 Ononin; Fomononetin-7-O-glucoside

Ononin; Fomononetin-7-O-glucoside

Cat. No.: B12359150
M. Wt: 436.5 g/mol
InChI Key: VRBWOAPDXHDWTQ-IRDFEOSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ononin can be synthesized through the glycosylation of formononetin. The process involves the reaction of formononetin with a suitable glycosyl donor under acidic or enzymatic conditions . The reaction typically requires a catalyst, such as a Lewis acid or glycosyltransferase enzyme, to facilitate the formation of the glycosidic bond.

Industrial Production Methods: Industrial production of ononin involves the extraction of formononetin from plant sources, followed by its glycosylation. The extraction process includes solvent extraction, purification, and concentration steps. The glycosylation step is carried out using either chemical or enzymatic methods, depending on the desired yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ononin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ononin has a wide range of scientific research applications:

Properties

Molecular Formula

C22H28O9

Molecular Weight

436.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C22H28O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-5,10,13-14,16-17,19-23,25-27H,6-9H2,1H3/t13?,14?,16?,17-,19-,20+,21-,22-/m1/s1

InChI Key

VRBWOAPDXHDWTQ-IRDFEOSRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3CC(CCC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3CC(CCC3C2=O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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